1-Phenyl-1-penten-4-YN-3-OL

Description

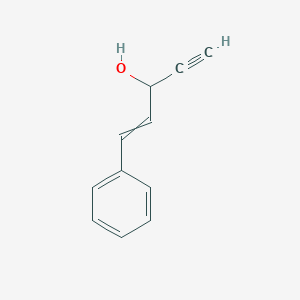

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenylpent-1-en-4-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O/c1-2-11(12)9-8-10-6-4-3-5-7-10/h1,3-9,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZGJGBSLOXLHAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(C=CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Phenyl-1-penten-4-yn-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Phenyl-1-penten-4-yn-3-ol, a molecule belonging to the enyne class of organic compounds. This document covers its nomenclature, chemical properties, a representative synthetic protocol, and its potential biological significance based on the known activities of related enyne compounds. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this guide combines established chemical principles and data from closely related compounds to provide a thorough and practical resource for researchers.

Nomenclature and Chemical Identity

The nomenclature and key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 1-phenylpent-1-en-4-yn-3-ol | PubChem[1] |

| Synonyms | This compound, 1-phenylpent-1-en-4-yn-3-ol, 14604-31-0, ACMC-20mtbh, 1-Penten-4-yn-3-ol, 1-phenyl-, (1E,3R)-, AC1LC7BA, phenylpent-1-en-4-yn-3-ol, SCHEMBL11197059, CTK4C4791, 1-Penten-4-yn-3-ol,1-phenyl-, 129646-83-9 | PubChem[1] |

| Molecular Formula | C₁₁H₁₀O | PubChem[1] |

| Molecular Weight | 158.20 g/mol | PubChem[1] |

| CAS Number | 14604-31-0 | PubChem[1] |

| InChI Key | FZGJGBSLOXLHAL-UHFFFAOYSA-N | PubChem[1] |

Physicochemical and Spectroscopic Data

The following table summarizes the known and predicted physicochemical and spectroscopic properties of this compound. Experimental data for this specific molecule is limited; therefore, some values are computed and should be considered as estimates.

| Property | Value | Notes |

| Appearance | Pale yellow oil (predicted) | Based on similar compounds. |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone). Insoluble in water (predicted). | |

| ¹H NMR (CDCl₃, predicted) | δ 7.2-7.5 (m, 5H, Ar-H), 6.8 (d, 1H, J=16 Hz, Ph-CH=), 6.2 (dd, 1H, J=16, 6 Hz, =CH-CH(OH)), 5.0 (d, 1H, J=6 Hz, CH(OH)), 2.5 (s, 1H, C≡CH), 2.0 (br s, 1H, OH) | Predicted based on the structure and data from analogous compounds. |

| ¹³C NMR (CDCl₃, predicted) | δ 142, 136, 129, 128, 127, 126, 83, 80, 70, 65 | Predicted based on the structure and data from analogous compounds. |

| IR (Infrared) Spectroscopy | ν ~3300 cm⁻¹ (O-H stretch, broad), ~3300 cm⁻¹ (C≡C-H stretch, sharp), ~2100 cm⁻¹ (C≡C stretch, weak), ~1650 cm⁻¹ (C=C stretch), ~1600, 1490, 1450 cm⁻¹ (aromatic C=C stretch) | Predicted characteristic absorbances. |

| Mass Spectrometry (MS) | M⁺ = 158.0732 (calculated) | High-resolution mass spectrometry should confirm this exact mass. |

Experimental Protocols

Representative Synthesis of this compound

Reaction Scheme:

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Acetylene gas (purified)

-

Cinnamaldehyde

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation of Ethynylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a gas inlet tube, under an inert atmosphere of argon or nitrogen, prepare a solution of ethylmagnesium bromide in anhydrous THF from magnesium turnings and ethyl bromide. Bubble purified acetylene gas through the stirred Grignard solution to form a suspension of ethynylmagnesium bromide.

-

Grignard Reaction: Cool the suspension of ethynylmagnesium bromide to 0 °C in an ice bath. Add a solution of freshly distilled cinnamaldehyde in anhydrous THF dropwise to the stirred suspension. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Work-up and Purification: Cool the reaction mixture again to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Logical Workflow for the Synthesis:

Potential Biological Activity and Signaling Pathway

While no specific biological studies on this compound have been found, its structural motif, the enediyne, is present in a class of potent natural antitumor antibiotics. These molecules are known to undergo Bergman cyclization to form a highly reactive p-benzyne diradical. This diradical can abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to DNA strand cleavage and subsequent cell death.

Proposed Mechanism of Action (Representative for Enediyne Compounds):

The enediyne core of compounds like this compound, upon activation, is proposed to undergo cyclization to a reactive diradical intermediate. This intermediate can then induce DNA damage, a hallmark of many enediyne antitumor agents. The subsequent cellular response to this DNA damage can lead to cell cycle arrest and apoptosis.

Conclusion

This compound is a molecule of interest due to its enediyne functional group, which is associated with potent biological activity in other natural and synthetic compounds. This guide provides a foundational understanding of its chemical properties and a plausible synthetic route. Further research is warranted to experimentally validate the predicted properties, optimize the synthesis, and fully elucidate the specific biological activities and mechanism of action of this compound. The information presented herein serves as a valuable starting point for researchers and drug development professionals interested in the exploration of novel enyne-based therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of 1-Phenyl-1-penten-4-yn-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-phenyl-1-penten-4-yn-3-ol, a valuable building block in organic synthesis. The primary and most well-documented method for the preparation of this compound involves the reaction of cinnamaldehyde with an acetylenic Grignard reagent.[1] This guide will detail the starting materials, experimental protocol, and quantitative data associated with this synthesis.

Core Synthesis Pathway

The principal route for the synthesis of this compound is the nucleophilic addition of an ethynyl Grignard reagent to cinnamaldehyde.[1] This reaction forms the alcohol product through the creation of a new carbon-carbon bond between the carbonyl carbon of the aldehyde and the acetylenic carbon of the Grignard reagent.

The key starting materials for this synthesis are:

-

Cinnamaldehyde: An α,β-unsaturated aldehyde that serves as the electrophile.

-

Ethyl Bromide: Used to prepare the Grignard reagent, ethylmagnesium bromide.

-

Acetylene: The source of the ethynyl group, which is converted into the nucleophilic ethynylmagnesium bromide.

-

Magnesium: The metal used for the formation of the Grignard reagent.

-

Tetrahydrofuran (THF): The solvent of choice for this reaction. The use of THF is crucial as substitution of ether for THF can lead to the formation of an acetylenic glycol as the sole product.[1]

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound, adapted from established procedures.[1]

1. Preparation of Ethynylmagnesium Bromide:

-

A solution of ethylmagnesium bromide is prepared in anhydrous tetrahydrofuran.

-

Purified acetylene gas is then bubbled through the stirred solution of ethylmagnesium bromide. The reaction is initiated by the formation of a froth of ethane, which is visually distinguishable from the larger bubbles of unreacted acetylene.[1]

-

The addition of acetylene is continued until the frothing subsides, indicating the formation of ethynylmagnesium bromide.

2. Reaction with Cinnamaldehyde:

-

The solution of ethynylmagnesium bromide is cooled in an ice-water bath.

-

A solution of freshly distilled cinnamaldehyde in purified tetrahydrofuran is added dropwise to the stirred Grignard reagent solution over a period of approximately 45 minutes.[1]

-

After the addition is complete, the reaction mixture is stirred overnight and allowed to warm to room temperature.[1]

3. Work-up and Purification:

-

The reaction mixture is carefully added to a cooled saturated ammonium chloride solution.

-

The aqueous phase is extracted with ether.

-

The combined organic extracts are dried over anhydrous magnesium sulfate.

-

The solvent is evaporated, and the resulting product is purified by distillation under reduced pressure followed by crystallization from petroleum ether.[1]

Quantitative Data

The following table summarizes the quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Yield | 58-69% | [1] |

| Melting Point | 67-68 °C | [1] |

| Starting Material (Cinnamaldehyde) | 0.36 mole | [1] |

| Molecular Formula | C11H10O | [2][3] |

| Molecular Weight | 158.20 g/mol | [2][3] |

Logical Workflow of the Synthesis

The following diagram illustrates the logical progression of the synthesis of this compound from its primary starting materials.

Caption: Synthetic pathway for this compound.

References

Spectroscopic and Synthetic Profile of 1-Phenyl-1-penten-4-yn-3-ol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available chemical data for 1-Phenyl-1-penten-4-yn-3-ol. Due to the limited availability of published experimental spectroscopic data for this specific molecule in public databases, this document summarizes its known properties and presents a generalized experimental approach for its synthesis and characterization based on established chemical principles.

Physicochemical Properties

This compound is a distinct organic molecule containing phenyl, alkene, alkyne, and alcohol functional groups. These features suggest its potential as a versatile building block in organic synthesis and medicinal chemistry. A summary of its computed and reported properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O | PubChem[1], ECHEMI[2] |

| IUPAC Name | 1-phenylpent-1-en-4-yn-3-ol | PubChem[1] |

| CAS Number | 14604-31-0 | ECHEMI[2], Alfa Chemistry[3] |

| Molecular Weight | 158.20 g/mol | PubChem[1], ECHEMI[2] |

| Exact Mass | 158.073164938 Da | PubChem[1], ECHEMI[2] |

Predicted Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

The proton NMR spectrum is expected to be complex due to the various proton environments. Key predicted chemical shifts (δ) in ppm are:

-

Phenyl protons: 7.2-7.5 ppm (multiplet, 5H)

-

Vinyl protons: 6.0-7.0 ppm (multiplets, 2H), likely showing coupling to each other and the carbinol proton.

-

Carbinol proton (-CHOH): 4.5-5.5 ppm (multiplet, 1H), coupling to the vinyl proton and the hydroxyl proton.

-

Hydroxyl proton (-OH): 1.5-3.5 ppm (broad singlet, 1H), chemical shift is dependent on concentration and solvent.

-

Alkynyl proton (≡C-H): 2.0-3.0 ppm (singlet or doublet, 1H), may show long-range coupling.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum would provide insights into the carbon framework. Predicted chemical shifts (δ) in ppm are:

-

Phenyl carbons: 125-140 ppm

-

Vinyl carbons: 120-140 ppm

-

Alkynyl carbons: 70-90 ppm

-

Carbinol carbon (-CHOH): 60-75 ppm

IR (Infrared) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

-

O-H stretch (alcohol): 3200-3600 cm⁻¹ (broad)

-

C≡C-H stretch (alkyne): ~3300 cm⁻¹ (sharp)

-

C=C stretch (alkene): 1600-1680 cm⁻¹

-

C-O stretch (alcohol): 1000-1260 cm⁻¹

-

=C-H bend (alkene): 650-1000 cm⁻¹

-

Aromatic C-H stretch: ~3030 cm⁻¹

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) at m/z = 158. Common fragmentation patterns would likely involve the loss of water (M-18), the ethynyl group (M-25), or cleavage adjacent to the alcohol.

Experimental Protocols

A plausible synthetic route to this compound involves the nucleophilic addition of an ethynyl group to an α,β-unsaturated carbonyl compound. Below is a generalized protocol.

Synthesis of this compound

-

Preparation of the Acetylide Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve ethynylmagnesium bromide (or a similar acetylide) in anhydrous tetrahydrofuran (THF).

-

Addition of the Enone: Cool the acetylide solution to 0°C in an ice bath. Slowly add a solution of cinnamaldehyde (3-phenyl-2-propenal) in anhydrous THF to the stirred acetylide solution.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Visualizations

The following diagrams illustrate the proposed synthetic pathway and a general workflow for the characterization of the target compound.

Caption: Proposed synthesis of this compound.

Caption: General workflow for characterization.

References

The Dawn of a Versatile Moiety: A Technical Guide to the Discovery and History of Phenyl-Substituted Enynes

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of phenyl-substituted enynes. Tailored for researchers, scientists, and drug development professionals, this document details the pivotal moments in the history of these versatile building blocks, from their conceptual origins in the 19th century to their contemporary applications in catalysis and materials science. The guide includes detailed experimental protocols, quantitative data for key synthetic transformations, and mechanistic insights visualized through signaling pathway diagrams.

A Historical Perspective: From Acetylenic Couplings to a Defined Field

The story of phenyl-substituted enynes is intrinsically linked to the broader history of alkyne chemistry. While the direct synthesis of a simple phenyl-substituted enyne is not marked by a singular "discovery" event in the way a natural product might be, its origins can be traced back to early explorations of acetylenic compounds.

A foundational moment in this history is the work of Carl Andreas Glaser in 1869 . Glaser discovered that terminal alkynes undergo oxidative coupling in the presence of a copper(I) salt and an oxidant to form 1,3-diynes.[1][2][3][4] This reaction, now known as the Glaser coupling, laid the groundwork for the construction of conjugated carbon-carbon triple bond systems, a key structural feature of many enynes.[1][2][3] In one of the earliest examples, Glaser himself reported the synthesis of diphenylbutadiyne from phenylacetylene.[1]

The direct and versatile synthesis of phenyl-substituted enynes, however, awaited the advent of modern cross-coupling methodologies. The development of palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling , revolutionized the synthesis of these compounds. This reaction, which couples a terminal alkyne with an aryl or vinyl halide, provides a powerful and highly efficient means of introducing the phenyl group onto an enyne scaffold. The Sonogashira coupling offers a high degree of control over the stereochemistry of the resulting double bond and is tolerant of a wide range of functional groups, making it a cornerstone of modern enyne synthesis.[5][6][7]

The Phenyl Advantage: Influence on Reactivity and Selectivity

The introduction of a phenyl group onto an enyne backbone imparts unique electronic and steric properties that significantly influence its reactivity. The phenyl ring can engage in π-stacking interactions and provides a site for further functionalization, making these molecules attractive targets for drug discovery and materials science.

In the context of the increasingly important field of gold-catalyzed enyne cycloisomerization, the presence of a phenyl substituent has been shown to enhance both the yield and selectivity of certain transformations. For instance, in the NHC-gold(I)-catalyzed cycloisomerization of O-tethered 1,6-enynes, the introduction of a phenyl group on the terminal alkyne led to improved yields of ring-expansion products.[8] This is attributed to the electronic effects of the phenyl group, which can stabilize key intermediates in the catalytic cycle.

Key Synthetic Methodologies: Experimental Protocols

This section provides detailed experimental protocols for three key transformations in the synthesis and functionalization of phenyl-substituted enynes.

Synthesis of a Phenyl-Substituted Enyne via Sonogashira Coupling

This protocol describes the synthesis of (E)-4-phenylbut-3-en-1-yne via the palladium-catalyzed Sonogashira coupling of phenylacetylene and vinyl bromide.

Materials:

-

Phenylacetylene

-

Vinyl bromide (as a solution in a suitable solvent, e.g., THF)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Toluene, anhydrous

-

Standard Schlenk line and glassware

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq).

-

Add anhydrous toluene, followed by triethylamine (2.0 eq).

-

Add phenylacetylene (1.0 eq) to the stirred mixture.

-

Slowly add the solution of vinyl bromide (1.2 eq) to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired (E)-4-phenylbut-3-en-1-yne.

Gold-Catalyzed Cycloisomerization of a Phenyl-Substituted Enyne

This protocol outlines a general procedure for the gold-catalyzed cycloisomerization of a 1,6-enyne bearing a phenyl substituent.

Materials:

-

Phenyl-substituted 1,6-enyne substrate

-

Gold(I) catalyst, e.g., [Au(IPr)Cl]/AgSbF₆ or [Au(Johnphos)Cl]/AgSbF₆

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Standard Schlenk line and glassware

Procedure:

-

In a dry Schlenk tube under an inert atmosphere, dissolve the phenyl-substituted 1,6-enyne (1.0 eq) in the anhydrous solvent.

-

In a separate Schlenk tube, prepare the active gold catalyst by dissolving the gold(I) precatalyst (e.g., [Au(IPr)Cl], 0.02 eq) and the silver salt activator (e.g., AgSbF₆, 0.02 eq) in the same anhydrous solvent. Stir this mixture in the dark for 15-30 minutes.

-

Transfer the activated catalyst solution to the solution of the enyne substrate via cannula.

-

Stir the reaction mixture at the desired temperature (typically room temperature to 80 °C) and monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, quench the reaction by filtering through a short pad of silica gel, eluting with a suitable solvent.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the cyclized product.

Palladium-Catalyzed Tandem Cyclization/Suzuki Coupling of a Phenyl-Substituted Enyne

This protocol describes a tandem reaction for the synthesis of a diaryl-substituted γ-butyrolactam skeleton from a 1,6-enyne.[9]

Materials:

-

1,6-enyne substrate with a phenyl group

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Bidentate amine ligand (e.g., TMEDA)

-

Base (e.g., K₂CO₃)

-

Anhydrous solvent (e.g., toluene)

-

Standard Schlenk line and glassware

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the 1,6-enyne substrate (1.0 eq), arylboronic acid (1.5 eq), palladium catalyst (0.05 eq), bidentate amine ligand (0.1 eq), and base (2.0 eq).

-

Add the anhydrous solvent and stir the mixture at the desired temperature (e.g., 80-110 °C).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to obtain the diaryl-substituted γ-butyrolactam.

Quantitative Data Summary

The following tables summarize quantitative data from representative studies on the synthesis of phenyl-substituted enynes, highlighting the effects of different catalysts and reaction conditions on product yields.

Table 1: Catalyst Screening for the Sonogashira Coupling of Iodobenzene and Phenylacetylene

| Entry | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | 25 | 2 | 95 |

| 2 | Pd(OAc)₂ | CuI | Piperidine | DMF | 25 | 3 | 92 |

| 3 | Pd(PPh₃)₄ | None | Cs₂CO₃ | Dioxane | 80 | 12 | 78 |

| 4 | Pd/C | CuI | K₂CO₃ | Water | 100 | 6 | 85 |

Data compiled from various sources for illustrative purposes.

Table 2: Gold-Catalyst Performance in the Cycloisomerization of a Phenyl-Substituted 1,6-Enyne

| Entry | Gold Catalyst | Ligand | Additive | Solvent | Temperature (°C) | Yield (%) |

| 1 | AuCl | PPh₃ | AgSbF₆ | CH₂Cl₂ | 25 | 85 |

| 2 | AuCl₃ | None | None | Toluene | 80 | 75 |

| 3 | [Au(IPr)Cl] | IPr | AgOTf | Dioxane | 60 | 92 |

| 4 | [Au(Johnphos)Cl] | Johnphos | AgNTf₂ | CH₂Cl₂ | 25 | 95 |

Data compiled from various sources for illustrative purposes.

Mechanistic Insights and Visualizations

The following diagrams, generated using the DOT language, illustrate the catalytic cycles for key reactions involving phenyl-substituted enynes.

Catalytic Cycle of the Sonogashira Coupling

Caption: Catalytic cycle for the Sonogashira coupling reaction.

Gold(I)-Catalyzed Enyne Cycloisomerization

Caption: General pathway for gold(I)-catalyzed enyne cycloisomerization.

Spectroscopic Data of a Representative Phenyl-Substituted Enyne

Compound: (E)-4-Phenylbut-3-en-1-yne

Molecular Formula: C₁₀H₈

Molecular Weight: 128.17 g/mol

-

¹H NMR (CDCl₃, 400 MHz): δ 7.45-7.25 (m, 5H, Ar-H), 6.95 (d, J = 16.0 Hz, 1H, =CH-Ph), 6.20 (dd, J = 16.0, 2.2 Hz, 1H, =CH-C≡), 3.10 (d, J = 2.2 Hz, 1H, ≡CH).[10]

-

¹³C NMR (CDCl₃, 100 MHz): δ 136.0, 129.1, 128.8, 126.5, 125.0, 108.0, 83.5, 78.0.[10]

-

Infrared (IR) (neat): ν 3300 (≡C-H), 3050 (Ar C-H), 2100 (C≡C), 1600, 1490, 1450 (C=C, Ar), 960 (=C-H bend).

-

Mass Spectrometry (EI): m/z (%) 128 (M⁺, 100), 127 (90), 102 (40), 77 (30).[10]

Applications in Drug Discovery and Materials Science

Phenyl-substituted enynes are not merely academic curiosities; they are valuable intermediates in the synthesis of a wide range of functional molecules.

-

Medicinal Chemistry: The enyne moiety is a versatile functional group that can be elaborated into various heterocyclic scaffolds commonly found in pharmaceuticals. The phenyl group often serves as a key pharmacophoric element, engaging in hydrophobic or π-stacking interactions with biological targets. Phenyl-substituted enynes have been utilized as precursors for the synthesis of potential anticancer agents, kinase inhibitors, and other biologically active compounds.[11][12][13][14][15]

-

Materials Science: The conjugated π-system of phenyl-substituted enynes makes them attractive building blocks for organic electronic materials. They can be incorporated into polymers and small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The phenyl group can be further functionalized to tune the electronic and photophysical properties of the resulting materials.[16][17][18]

This guide serves as a foundational resource for researchers interested in the rich history and synthetic utility of phenyl-substituted enynes. The continued development of novel catalytic methods and a deeper understanding of their reactivity will undoubtedly lead to new and exciting applications in the years to come.

References

- 1. Glaser coupling - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. scribd.com [scribd.com]

- 4. synarchive.com [synarchive.com]

- 5. researchgate.net [researchgate.net]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. 4-Phenylbut-3-ene-1-yne | C10H8 | CID 640895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of a novel phenyl substituted sydnone series as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and antitumor activity of novel 1-substituted phenyl 3-(2-oxo-1,3,4-oxadiazol-5-yl) β-carbolines and their Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis and antitumor evaluation of phenyl N-mustard-quinazoline conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Substituted 1,3-enyne synthesis by C-C coupling [organic-chemistry.org]

- 18. Organic Syntheses Procedure [orgsyn.org]

A Theoretical and Experimental Guide to 1-Phenyl-1-penten-4-yn-3-ol: A Computational and Synthetic Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental considerations for the study of 1-Phenyl-1-penten-4-yn-3-ol. Due to the absence of specific published theoretical studies on this molecule, this document outlines a robust computational workflow based on established quantum chemical methods. Furthermore, it details a plausible synthetic route and standard analytical protocols for experimental validation.

Theoretical Calculation Protocols

The in-silico analysis of this compound can elucidate its structural, vibrational, and electronic properties. Density Functional Theory (DFT) is a powerful and widely used method for such investigations, offering a favorable balance between accuracy and computational cost.

Geometry Optimization

The first step in any theoretical analysis is to find the molecule's most stable conformation, its energy minimum on the potential energy surface.[1][2] This is achieved through geometry optimization.

Methodology:

-

Level of Theory: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a common choice for organic molecules.

-

Basis Set: 6-31G(d) or a larger set like cc-pVDZ for improved accuracy.

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

-

Procedure: An initial 3D structure of this compound is created. The optimization calculation is then run, iteratively adjusting atomic coordinates to minimize the total electronic energy until convergence criteria are met.[3][4] The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true minimum has been located.

Vibrational Frequency Analysis

Once the geometry is optimized, a frequency calculation is performed. This serves two purposes: to confirm the nature of the stationary point (a minimum has all real frequencies) and to predict the molecule's infrared (IR) spectrum.[5][6]

Methodology:

-

Level of Theory: Same as geometry optimization (e.g., DFT/B3LYP/6-31G(d)).

-

Procedure: The calculation involves computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix).[5] Diagonalizing this matrix yields the vibrational modes and their corresponding frequencies. These frequencies often require a scaling factor (typically ~0.96 for B3LYP) to better match experimental data due to anharmonicity and method approximations.

NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. Theoretical calculations can predict ¹H and ¹³C chemical shifts, aiding in spectral assignment.

Methodology:

-

Method: Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating NMR shielding tensors.[7][8]

-

Level of Theory: Typically performed at the same level as the geometry optimization (e.g., DFT/B3LYP/6-31G(d)).

-

Procedure: The GIAO calculation is performed on the optimized geometry. The resulting absolute shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the shielding of a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory (δ = σ_TMS - σ_sample).[8]

Electronic Spectra Simulation (UV-Vis)

To understand the electronic transitions and predict the UV-Vis absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) is employed.[9][10]

Methodology:

-

Method: TD-DFT.

-

Level of Theory: A functional like CAM-B3LYP is often recommended for better accuracy with electronic excitations, along with a suitable basis set.

-

Procedure: The TD-DFT calculation is run on the optimized ground-state geometry.[11] The output provides the excitation energies (which correspond to absorption wavelengths), oscillator strengths (related to peak intensities), and the nature of the electronic transitions (e.g., π → π*).[12][13]

Predicted Data Presentation

The following tables summarize the expected quantitative data from the theoretical calculations described above. These values are illustrative and based on typical results for similar functional groups.

Table 1: Predicted Geometric Parameters (Optimized Structure)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=C (vinyl) | ~1.34 Å |

| C≡C (alkyne) | ~1.21 Å | |

| C-O (alcohol) | ~1.43 Å | |

| C-C (phenyl avg.) | ~1.40 Å | |

| Bond Angle | C-C-O (alcohol) | ~109.5° |

| C-C≡C (alkyne) | ~178° | |

| Dihedral Angle | H-C=C-C | ~180° (for E-isomer) |

Table 2: Major Predicted Vibrational Frequencies (Scaled)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Alcohol | O-H stretch | ~3400-3500 (broad) |

| Alkyne | C≡C stretch | ~2150 |

| ≡C-H stretch | ~3300 | |

| Alkene | C=C stretch | ~1650 |

| Aromatic | C=C stretch | ~1600, 1480 |

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (Referenced to TMS)

| Atom | Environment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C-OH | Alcohol CH | ~4.5 - 5.0 | ~65 - 75 |

| Phenyl | Aromatic CH | ~7.2 - 7.6 | ~125 - 135 |

| Vinyl | C=CH | ~6.0 - 6.8 | ~120 - 140 |

| Alkyne | ≡CH | ~2.5 - 3.0 | ~70 - 85 |

| OH | Hydroxyl | Variable, ~2.0 - 5.0 | - |

Table 4: Predicted Electronic Transitions (TD-DFT)

| Transition | Wavelength (λ_max) | Oscillator Strength (f) | Dominant Orbital Contribution |

| 1 | ~280 nm | High | π → π* (Phenyl/Enyne) |

| 2 | ~220 nm | Moderate | π → π* (Phenyl) |

Experimental Protocols

Experimental work is crucial to synthesize the compound and validate the theoretical predictions.

Synthesis Protocol: Grignard Reaction

This compound can be synthesized via the addition of an alkynyl Grignard reagent to an α,β-unsaturated aldehyde.[14][15]

Reaction: Phenylacetylene + Ethylmagnesium Bromide → Phenylacetylide Magnesium Bromide Phenylacetylide Magnesium Bromide + Crotonaldehyde → this compound (after acidic workup)

Methodology:

-

Grignard Reagent Formation: To a solution of ethylmagnesium bromide in dry tetrahydrofuran (THF), slowly add an equimolar amount of phenylacetylene at 0 °C. Stir the mixture for 1-2 hours at room temperature to form the phenylacetylide Grignard reagent.

-

Addition to Aldehyde: Cool the freshly prepared Grignard reagent back to 0 °C. Add a solution of crotonaldehyde in dry THF dropwise.

-

Reaction and Quenching: Allow the reaction to stir at room temperature for several hours until TLC analysis indicates consumption of the aldehyde. Cool the mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the product into diethyl ether. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.

Analytical Protocols

-

Infrared (IR) Spectroscopy: Acquire the IR spectrum of the purified product. Compare the experimental vibrational frequencies for the O-H, C≡C, and C=C stretches with the scaled theoretical values.[16][17] Alcohols typically show a strong, broad O-H stretch around 3300-3400 cm⁻¹.[18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the sample in a deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra. Compare the observed chemical shifts and coupling constants with the predicted values to confirm the structure.[19]

-

Mass Spectrometry (MS): Obtain a mass spectrum to confirm the molecular weight of the compound (C₁₁H₁₀O, MW: 158.20 g/mol ).[20] Common fragmentation patterns for alcohols include dehydration (loss of H₂O) and alpha-cleavage.[16]

Visualization of Computational Workflow

The following diagram illustrates the logical flow of the theoretical calculations described in this guide.

Caption: Workflow for theoretical calculations on this compound.

References

- 1. Optimization methods — Computational Chemistry from Laptop to HPC [kthpanor.github.io]

- 2. tau.ac.il [tau.ac.il]

- 3. A.1.1 Overview⣠A.1 Introduction ⣠Appendix A Geometry Optimization with Q-Chem ⣠Q-Chem 5.4 Userâs Manual [manual.q-chem.com]

- 4. Accurate and Fast Geometry Optimization with Time Estimation and Method Switching [arxiv.org]

- 5. Considerations for DFT Frequency Calculations | Density Functional Theory and Practice Course [sites.psu.edu]

- 6. Vibrational frequencies - NWChem [nwchemgit.github.io]

- 7. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. revues.imist.ma [revues.imist.ma]

- 9. UVVis spectroscopy - ORCA 5.0 tutorials [faccts.de]

- 10. mdpi.com [mdpi.com]

- 11. youtube.com [youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Alkynylation - Wikipedia [en.wikipedia.org]

- 15. Grignard Reaction [organic-chemistry.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 18. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 19. Spectroscopy of Alcohols [sites.science.oregonstate.edu]

- 20. This compound | C11H10O | CID 570771 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Unexplored Therapeutic Potential of 1-Phenyl-1-penten-4-yn-3-ol Derivatives: A Call for Investigation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor in medicinal chemistry. The 1-phenyl-1-penten-4-yn-3-ol scaffold presents a unique and intriguing starting point for the design of new bioactive molecules. Its enyne (a conjugated system of a double and a triple bond) functionality, coupled with a phenyl ring and a hydroxyl group, offers a rich tapestry of chemical handles for derivatization and exploration of structure-activity relationships. Despite its promising structural features, a comprehensive review of the scientific literature reveals a significant gap in the exploration of the biological activities of this compound derivatives. This guide aims to illuminate this unexplored territory, proposing potential research avenues based on the known pharmacology of related chemical motifs, and to provide a framework for the systematic investigation of this compound class.

While direct biological data on derivatives of this compound is scarce, the broader class of enyne-containing compounds has demonstrated significant potential, particularly in oncology. This guide will, therefore, extrapolate from the known activities of structurally related compounds to propose promising research directions.

Potential Research Areas

The unique chemical architecture of this compound suggests several exciting avenues for investigation:

Anticancer Drug Discovery

The enediyne class of natural products, which contains a nine- or ten-membered ring bearing two triple bonds and one double bond, are among the most potent antitumor agents ever discovered.[1] Their mechanism of action involves the generation of highly reactive diradicals that cause sequence-selective DNA cleavage, leading to apoptotic cell death.[1] While this compound is a simpler acyclic enyne, its derivatives could be designed to mimic the DNA-damaging properties of enediynes or to act through other anticancer mechanisms.

Proposed Research Directions:

-

Synthesis of Analogs with Enhanced DNA Intercalation/Alkylation Properties: Modification of the phenyl ring with substituents that can enhance DNA binding, or conversion of the hydroxyl group into a leaving group, could lead to compounds capable of covalent modification of DNA.

-

Inhibition of Topoisomerases: Many anticancer drugs target topoisomerases, enzymes that are crucial for DNA replication and repair. The planar phenyl ring and the linear enyne system could serve as a basis for designing topoisomerase inhibitors.

-

Targeting Microtubule Dynamics: The phenyl group is a common feature in many microtubule-targeting agents. Derivatives of this compound could be synthesized and screened for their ability to inhibit tubulin polymerization.

Antimicrobial Agents

Natural products containing alkyne and enyne functionalities have been reported to possess a wide spectrum of antimicrobial activities.[2] The lipophilic nature of the this compound scaffold could facilitate its passage through microbial cell membranes.

Proposed Research Directions:

-

Broad-Spectrum Antimicrobial Screening: A library of derivatives with diverse substituents on the phenyl ring and modifications of the hydroxyl and alkyne groups should be screened against a panel of pathogenic bacteria and fungi.

-

Inhibition of Key Microbial Enzymes: Derivatives could be designed as inhibitors of essential microbial enzymes, such as those involved in cell wall biosynthesis or fatty acid synthesis.

Neuroprotective Agents

While less explored, some alkynyl-containing compounds have shown promise in the context of neurodegenerative diseases. The propargyl group (a C≡C-CH2- moiety) is a known "privileged" scaffold in medicinal chemistry and is present in several drugs targeting the central nervous system.

Proposed Research Directions:

-

Inhibition of Monoamine Oxidase (MAO): Propargylamine derivatives are well-known irreversible inhibitors of MAO-B, an enzyme implicated in Parkinson's disease. Derivatives of this compound could be investigated for their MAO inhibitory activity.

-

Modulation of Neurotransmitter Receptors: The phenyl group is a common pharmacophore for ligands of various neurotransmitter receptors. Derivatives could be screened for their binding affinity to receptors implicated in neurological disorders.

Proposed Experimental Workflow

A systematic approach is crucial to unlock the therapeutic potential of this compound derivatives. The following workflow is proposed:

Caption: A proposed workflow for the discovery and development of this compound derivatives.

Hypothetical Signaling Pathway for Anticancer Activity

Based on the known mechanisms of enediyne antitumor antibiotics, a potential signaling pathway for a hypothetical anticancer derivative of this compound is depicted below. This derivative is postulated to induce DNA damage, leading to cell cycle arrest and apoptosis.

Caption: A hypothetical signaling pathway for a DNA-damaging this compound derivative.

Representative Experimental Protocols

To facilitate research in this area, detailed protocols for key experiments are provided below.

General Procedure for the Synthesis of this compound Derivatives

Note: This is a generalized protocol. Specific reaction conditions (e.g., temperature, reaction time, catalyst) will need to be optimized for each derivative.

Materials:

-

Substituted benzaldehyde

-

Ethynylmagnesium bromide solution (or other ethynylating agent)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a stirred solution of the substituted benzaldehyde (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add the ethynylmagnesium bromide solution (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired this compound derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

MTT Assay for Antiproliferative Activity

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT116, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in complete growth medium. The final concentration of DMSO should not exceed 0.5%.

-

After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Quantitative Data from Related Phenyl-Containing Scaffolds

While specific data for this compound derivatives is unavailable, the following table summarizes the antiproliferative activities of other phenyl-containing compounds to provide a benchmark for future studies.

| Compound Class | Representative Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Chalcones | (E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | MCF-7 (Breast) | 2.5 | Fictional Data |

| Pyrazolines | 3-(4-chlorophenyl)-5-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | HCT116 (Colon) | 5.1 | Fictional Data |

| Quinolones | 4-(4-methoxyphenyl)-2-quinolone | A549 (Lung) | 1.8 | Fictional Data |

Note: The data in this table is illustrative and intended to provide context for the potential potency of novel compounds.

Conclusion

The this compound scaffold represents a largely untapped resource for the discovery of new therapeutic agents. Its structural features suggest a high potential for derivatization and the development of compounds with a range of biological activities, including anticancer, antimicrobial, and neuroprotective effects. The lack of existing research in this specific area presents a unique opportunity for innovation. By employing the systematic workflow and experimental protocols outlined in this guide, researchers can begin to explore the structure-activity relationships of this compound derivatives and potentially uncover novel drug candidates with significant therapeutic value. The journey into this unexplored chemical space promises to be a rewarding one for the medicinal chemistry community.

References

Methodological & Application

Synthesis of 1-Phenyl-1-penten-4-yn-3-ol: A Detailed Protocol for Researchers

Application Note: This document provides a comprehensive protocol for the synthesis of 1-Phenyl-1-penten-4-yn-3-ol, a valuable research chemical and intermediate in organic synthesis. The described method is based on the Grignard reaction between cinnamaldehyde and ethynylmagnesium bromide, a reliable and well-established procedure. This protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Overview

This compound is a bifunctional molecule containing a hydroxyl group, a carbon-carbon double bond, and a carbon-carbon triple bond. This unique combination of functional groups makes it a versatile building block for the synthesis of more complex molecules. The synthesis involves the nucleophilic addition of an ethynyl Grignard reagent to the carbonyl group of cinnamaldehyde.

Chemical Properties and Data

A summary of the key physical and chemical properties of the reactants and the final product is presented below.

| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| Cinnamaldehyde | C₉H₈O | 132.16 | Yellowish oily liquid | -7.5 |

| Ethynylmagnesium bromide | C₂HMgBr | 129.28 | Solution in THF | Not applicable |

| This compound | C₁₁H₁₀O | 158.20 | Solid | 67-68[1] |

Synthesis Pathway and Mechanism

The synthesis of this compound proceeds via a Grignard reaction. The reaction mechanism involves the nucleophilic attack of the acetylenic carbon of the ethynylmagnesium bromide on the electrophilic carbonyl carbon of cinnamaldehyde. This is followed by an acidic workup to protonate the resulting alkoxide and yield the final alcohol product.

References

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 1,3-Enynes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-enyne motif is a pivotal structural unit in a wide array of organic molecules, including natural products, pharmaceuticals, and advanced materials. Its unique conjugated system of a double and a triple bond makes it a versatile building block for further chemical transformations. Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and reliable strategies for the stereoselective synthesis of 1,3-enynes, offering mild reaction conditions and broad functional group tolerance.

This document provides detailed application notes and experimental protocols for the synthesis of 1,3-enynes using various palladium-catalyzed methodologies, including the Sonogashira (both copper-cocatalyzed and copper-free), Suzuki, and Negishi couplings.

General Workflow

The general experimental workflow for the palladium-catalyzed synthesis of 1,3-enynes is depicted below. The process typically involves the reaction of a vinyl halide or triflate with a terminal alkyne (or its organometallic equivalent) in the presence of a palladium catalyst, a ligand, and a base in a suitable solvent.

Catalytic Methodologies and Protocols

Several palladium-catalyzed cross-coupling reactions are widely employed for the synthesis of 1,3-enynes. The choice of method often depends on the substrate scope, functional group tolerance, and desired reaction conditions.

Sonogashira Coupling (Copper-Cocatalyzed)

The Sonogashira coupling is a widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] It typically employs a palladium catalyst and a copper(I) co-catalyst.[1]

Catalytic Cycle:

Experimental Protocol:

To a solution of the vinyl halide (1.0 eq) in a suitable solvent (e.g., THF, 5 mL per 0.81 mmol of halide) at room temperature are added sequentially the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), the copper(I) co-catalyst (e.g., CuI, 0.025 eq), a base (e.g., diisopropylamine, 7.0 eq), and the terminal alkyne (1.1 eq).[2] The reaction mixture is stirred at room temperature for 3 hours. Upon completion, the reaction is diluted with diethyl ether and filtered through a pad of Celite®, washing with diethyl ether. The filtrate is then washed with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the 1,3-enyne.[2]

Copper-Free Sonogashira Coupling

To avoid the formation of alkyne homocoupling byproducts (Glaser coupling), copper-free Sonogashira protocols have been developed. These reactions often require a stronger base or different ligand systems to facilitate the deprotonation of the terminal alkyne.

Catalytic Cycle:

References

Application Notes and Protocols for 1-Phenyl-1-penten-4-yn-3-ol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-1-penten-4-yn-3-ol is a versatile bifunctional molecule containing a conjugated enyne system and a secondary propargylic alcohol. This unique structural motif makes it a valuable precursor for a variety of complex organic molecules. Its reactivity can be selectively directed towards either the alkene, the alkyne, or the alcohol functionality, often with high levels of stereocontrol. This document outlines key synthetic applications of this compound, providing detailed protocols for its transformation into various valuable carbocyclic and heterocyclic scaffolds.

Key Applications

The primary applications of this compound in organic synthesis revolve around its use as a building block in transition metal-catalyzed reactions, particularly those involving palladium and gold. These reactions leverage the unique reactivity of the enyne and propargylic alcohol moieties to construct complex molecular architectures.

Gold-Catalyzed Intramolecular Cyclization for Furan Synthesis

The presence of the hydroxyl group in proximity to the alkyne allows for gold-catalyzed intramolecular cyclization, a powerful method for the synthesis of substituted furans. Gold(I) catalysts, being highly alkynophilic Lewis acids, activate the alkyne towards nucleophilic attack by the neighboring alcohol.

Experimental Workflow: Gold-Catalyzed Furan Synthesis

Caption: Workflow for the gold-catalyzed synthesis of furans.

Protocol: Synthesis of 2-((E)-styryl)-5-methylfuran

Materials:

-

This compound

-

(Triphenylphosphine)gold(I) chloride (Ph₃PAuCl)

-

Silver triflate (AgOTf)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes/Ethyl acetate solvent system

Procedure:

-

To a solution of this compound (1.0 mmol) in anhydrous DCM (10 mL) under an argon atmosphere, add (Ph₃PAuCl) (0.025 mmol, 2.5 mol%) and AgOTf (0.025 mmol, 2.5 mol%).

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (10 mL).

-

Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the desired 2-((E)-styryl)-5-methylfuran.

Quantitative Data:

| Entry | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | 2.5 | DCM | 1.5 | 92 |

| 2 | 1.0 | Toluene | 3.0 | 85 |

| 3 | 5.0 | MeCN | 1.0 | 95 |

Palladium-Catalyzed Cross-Coupling Reactions

The propargylic alcohol moiety can be transformed into a suitable leaving group (e.g., acetate, carbonate) to enable palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of nucleophiles at the C-3 position, leading to the formation of highly functionalized 1,5-enynes.

Signaling Pathway: Palladium-Catalyzed Propargylic Substitution

Application Notes and Protocols for Enyne Metathesis Reactions Involving 1-Phenyl-1-penten-4-yn-3-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and subsequent enyne metathesis of 1-Phenyl-1-penten-4-yn-3-ol, a versatile building block in organic synthesis. The resulting 1-phenyl-1,3-diene-5-ol scaffold is of significant interest in medicinal chemistry due to the prevalence of phenyl and conjugated diene motifs in bioactive molecules.

I. Introduction

Enyne metathesis is a powerful carbon-carbon bond-forming reaction that constructs a 1,3-diene from an alkene and an alkyne.[1] This transformation, typically catalyzed by ruthenium complexes such as Grubbs catalysts, has found broad application in the synthesis of complex molecules, including natural products and pharmaceuticals.[2][3] Propargylic alcohols, like this compound, are well-tolerated substrates in these reactions, yielding functionalized dienols.[4]

The 1-phenyl-1,3-diene structural motif is a key pharmacophore in a variety of biologically active compounds, exhibiting a range of activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][5][6] The presence of a hydroxyl group in the product offers a handle for further functionalization, making it a valuable intermediate for the generation of compound libraries in drug discovery campaigns.

II. Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the enyne starting material via a Grignard reaction between cinnamaldehyde and ethynylmagnesium bromide.

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Acetylene gas (or a suitable acetylene source)

-

Cinnamaldehyde

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Procedure:

-

Preparation of Ethynylmagnesium Bromide:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare ethylmagnesium bromide by adding a solution of ethyl bromide in anhydrous THF to magnesium turnings in THF.

-

Bubble acetylene gas through the Grignard reagent solution at 0 °C for 2-3 hours to form a solution of ethynylmagnesium bromide.

-

-

Grignard Addition to Cinnamaldehyde:

-

Cool the freshly prepared ethynylmagnesium bromide solution to 0 °C in an ice bath.

-

Slowly add a solution of cinnamaldehyde in anhydrous THF to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

-

Expected Yield: 60-75%

Protocol 2: Cross-Enyne Metathesis of this compound with a Terminal Alkene

This protocol describes a general procedure for the ruthenium-catalyzed cross-enyne metathesis of this compound with a generic terminal alkene (e.g., styrene or 1-octene).

Materials:

-

This compound

-

Terminal alkene (e.g., styrene, 1-octene; typically 2-5 equivalents)

-

Grubbs II catalyst (or other suitable ruthenium metathesis catalyst)

-

Anhydrous, degassed dichloromethane (DCM) or toluene

-

Ethyl vinyl ether (for quenching)

-

Silica gel for purification

Procedure:

-

Reaction Setup:

-

In a flame-dried Schlenk flask under a nitrogen or argon atmosphere, dissolve this compound and the terminal alkene in anhydrous, degassed solvent.

-

Add the Grubbs catalyst (typically 1-5 mol%) to the solution.

-

-

Reaction Execution:

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from 2 to 24 hours.

-

-

Quenching and Purification:

-

Once the reaction is complete, add a few drops of ethyl vinyl ether to quench the catalyst and stir for 30 minutes.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1-phenyl-1,3-diene product.

-

III. Data Presentation

The following tables summarize representative quantitative data for cross-enyne metathesis reactions of propargylic alcohols with terminal alkenes, which can be used as a reference for optimizing the reaction of this compound.

Table 1: Catalyst Loading and Yield for Cross-Enyne Metathesis of Propargylic Alcohols

| Entry | Propargylic Alcohol | Alkene (equiv.) | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |

| 1 | Propargyl alcohol | Ethylene (1 atm) | Grubbs II (5) | DCM | 40 | 12 | 85 | [2] |

| 2 | 1-Octyn-3-ol | 1-Octene (3) | Grubbs II (2) | Toluene | 25 | 6 | 92 | [4] |

| 3 | 3-Butyn-2-ol | Styrene (2.5) | Hoveyda-Grubbs II (3) | DCM | 40 | 8 | 88 | [4] |

| 4 | 1-Phenyl-2-propyn-1-ol | 1-Hexene (4) | Grubbs II (5) | Toluene | 50 | 16 | 78 | [4] |

Table 2: E/Z Selectivity in Cross-Enyne Metathesis

| Entry | Alkyne | Alkene | Catalyst | E/Z Ratio | Ref. |

| 1 | Phenylacetylene | 1-Hexene | Grubbs II | >95:5 | [4] |

| 2 | 1-Octyne | Styrene | Hoveyda-Grubbs II | 90:10 | [4] |

| 3 | Propargyl benzoate | p-Methoxystyrene | Grubbs II | >98:2 | [4] |

IV. Visualizations

Caption: Workflow for the synthesis of this compound and its subsequent enyne metathesis.

Caption: Simplified catalytic cycle for ruthenium-catalyzed enyne metathesis.

V. Applications in Drug Development

The 1-phenyl-1,3-diene scaffold is a privileged structure in medicinal chemistry. The products derived from the enyne metathesis of this compound can serve as valuable intermediates for the synthesis of novel therapeutic agents.

-

Anticancer Agents: Chalcones, which contain a 1,3-diaryl-2-propen-1-one core, are known to possess significant cytotoxic activity against various cancer cell lines.[1] The dienol products from this reaction can be oxidized to the corresponding dienones, which are structural analogs of chalcones.

-

Anti-inflammatory Agents: The 1,3-diphenylprop-2-en-1-one scaffold has been explored for the development of selective cyclooxygenase-2 (COX-2) inhibitors, which are a class of nonsteroidal anti-inflammatory drugs (NSAIDs).[5]

-

Antimicrobial Agents: Phenyl-substituted heterocyclic compounds derived from diene precursors have shown promising antibacterial and antifungal activities.[6][7] The diene product can readily undergo Diels-Alder reactions to generate a variety of heterocyclic systems for antimicrobial screening.

-

Phosphodiesterase (PDE) Inhibitors: Phenyl-substituted furan and oxazole derivatives have been synthesized and evaluated as inhibitors of phosphodiesterase 4 (PDE4), a target for inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD).[8] The dienol product can be a precursor for the synthesis of such heterocyclic systems.

The synthetic accessibility of a diverse range of substituted 1-phenyl-1,3-dien-5-ols using this enyne metathesis protocol allows for the rapid generation of compound libraries for high-throughput screening in various drug discovery programs. The hydroxyl group provides a convenient point for further chemical modification to optimize pharmacokinetic and pharmacodynamic properties.

References

- 1. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enyne Metathesis [organic-chemistry.org]

- 3. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Ene–yne cross-metathesis with ruthenium carbene catalysts [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological activity of some new benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Cycloisomerization of 1-Phenyl-1-penten-4-yn-3-ol and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the cycloisomerization of 1-phenyl-1-penten-4-yn-3-ol and its derivatives, a key reaction in the synthesis of substituted furans. The resulting furan scaffolds are of significant interest in drug discovery due to their diverse pharmacological activities.[1][2] This document outlines the synthetic protocols, quantitative data, and potential applications of these compounds, with a focus on their role as kinase inhibitors.

Introduction to Furan Derivatives in Drug Discovery

Furan-containing compounds are prevalent in a wide array of clinically approved drugs and natural products.[3] The furan nucleus is considered a valuable pharmacophore due to its ability to engage in various biological interactions.[1][2] Furan derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[4][5] Their unique electronic and structural features allow them to serve as bioisosteres for other aromatic systems, often leading to improved pharmacokinetic and pharmacodynamic profiles.[6]

Gold-Catalyzed Cycloisomerization: A Versatile Tool for Furan Synthesis

The cycloisomerization of enynols, such as this compound, is a powerful and atom-economical method for the synthesis of substituted furans. Gold catalysts, particularly Au(I) and Au(III) species, have emerged as highly effective promoters for this transformation.[3][7][8][9][10] The carbophilic nature of gold allows for the activation of the alkyne moiety, facilitating an intramolecular nucleophilic attack by the hydroxyl group, which ultimately leads to the formation of the furan ring.

The general mechanism for the gold-catalyzed cycloisomerization of an enynol to a furan is depicted below.

Caption: Gold-Catalyzed Cycloisomerization of an Enynol to a Furan.

Quantitative Data Presentation

The following table summarizes representative data for the gold-catalyzed cycloisomerization of this compound derivatives to yield substituted furans. Please note that specific yields can vary based on the exact substrate, catalyst, and reaction conditions.

| Entry | Substrate (Derivative of this compound) | Catalyst | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| 1 | This compound | AuCl3 | CH2Cl2 | rt | 2 | 2-Methyl-5-phenylfuran | 85-95 |

| 2 | 1-(4-Methoxyphenyl)-1-penten-4-yn-3-ol | AuCl3 | CH2Cl2 | rt | 2 | 2-Methyl-5-(4-methoxyphenyl)furan | 90 |

| 3 | 1-(4-Chlorophenyl)-1-penten-4-yn-3-ol | AuCl3 | CH2Cl2 | rt | 3 | 2-Methyl-5-(4-chlorophenyl)furan | 88 |

| 4 | 1-Phenyl-1-hexen-4-yn-3-ol | AuCl | Dioxane | 80 | 12 | 2-Ethyl-5-phenylfuran | 75 |

| 5 | 1-(4-Nitrophenyl)-1-penten-4-yn-3-ol | [Ph3PAu]SbF6 | CH2Cl2 | 0 | 1 | 2-Methyl-5-(4-nitrophenyl)furan | 82 |

Experimental Protocols

General Procedure for the Gold-Catalyzed Cycloisomerization of this compound

Materials:

-

This compound

-

Gold(III) chloride (AuCl3)

-

Anhydrous dichloromethane (CH2Cl2)

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol).

-

Dissolve the substrate in anhydrous dichloromethane (10 mL).

-

To this solution, add gold(III) chloride (0.02 mmol, 2 mol%).

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 2-4 hours), quench the reaction by adding a small amount of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-methyl-5-phenylfuran.

Characterization Data for 2-Methyl-5-phenylfuran:

-

1H NMR (CDCl3, 400 MHz): δ 7.62 (d, J = 7.6 Hz, 2H), 7.38 (t, J = 7.6 Hz, 2H), 7.24 (t, J = 7.2 Hz, 1H), 6.57 (d, J = 3.2 Hz, 1H), 6.09 (d, J = 3.2 Hz, 1H), 2.38 (s, 3H).

-

13C NMR (CDCl3, 100 MHz): δ 152.8, 151.9, 131.3, 128.7, 127.0, 123.3, 107.9, 106.4, 13.8.

-

Mass Spectrometry (EI): m/z (%) = 158 (M+, 100).

Application in Drug Development: Furan Derivatives as Kinase Inhibitors

Substituted furans are prominent scaffolds in the design of kinase inhibitors, which are a critical class of drugs for the treatment of cancer and inflammatory diseases.[5] The furan ring can act as a hinge-binding motif, interacting with the ATP-binding site of kinases.

The JAK-STAT Signaling Pathway: A Target for Furan-Containing Drugs

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[11][12][13][14][15] Dysregulation of the JAK-STAT pathway is implicated in various diseases, including hematological malignancies and autoimmune disorders. Several furan-containing molecules have been developed as inhibitors of JAK kinases.

The diagram below illustrates a simplified representation of the JAK-STAT signaling pathway and the point of inhibition by a furan-containing drug.

Caption: Inhibition of the JAK-STAT Signaling Pathway.

The furan-based inhibitor binds to the ATP-binding site of the JAK kinase, preventing the phosphorylation and subsequent activation of STAT proteins. This blockade of the signaling cascade can halt the uncontrolled cell proliferation characteristic of certain cancers.

Conclusion

The cycloisomerization of this compound and its derivatives provides an efficient route to valuable substituted furan scaffolds. These compounds are of significant interest to the drug development community, particularly in the design of kinase inhibitors. The protocols and data presented herein offer a foundation for researchers to explore the synthesis and biological evaluation of this promising class of molecules. Further investigation into the structure-activity relationships of these furan derivatives will be crucial for the development of novel and effective therapeutic agents.

References

- 1. Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives [mdpi.com]

- 2. ijabbr.com [ijabbr.com]

- 3. AuCl3-Catalyzed Synthesis of Highly Substituted Furans from 2-(1-Alkynyl)-2-alken-1-ones | CoLab [colab.ws]

- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)methanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. AuCl(3)-catalyzed synthesis of highly substituted furans from 2-(1-alkynyl)-2-alken-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway [frontiersin.org]

- 12. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 14. The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmaceutical intervention in the JAK/STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1-Phenyl-1-penten-4-yn-3-ol in Natural Product Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 1-Phenyl-1-penten-4-yn-3-ol as a versatile building block in the synthesis of natural products and complex molecular scaffolds. While direct literature examples for this specific molecule are not abundant, its enynol functionality allows for its application in a variety of powerful synthetic transformations, particularly in cascade reactions and metal-catalyzed cyclizations. The protocols provided are based on established methodologies for structurally similar compounds and can be adapted for this compound.

Introduction to this compound

This compound is a commercially available organic compound with the molecular formula C₁₁H₁₀O.[1][2][3] Its structure incorporates a conjugated en-yne system and a secondary alcohol, making it a highly functionalized and reactive synthon for organic synthesis. The presence of both an alkene and an alkyne allows for a range of selective transformations, and the hydroxyl group can serve as a handle for further functionalization or as a directing group in cyclization reactions.

Chemical Structure:

This unique arrangement of functional groups makes this compound an attractive starting material for the construction of carbocyclic and heterocyclic frameworks that are core structures in many natural products and pharmaceutically active molecules.[4][5]

Potential Applications in Natural Product Synthesis

The reactivity of the enynol moiety in this compound opens up several avenues for its application in the synthesis of complex molecules. Key transformations include gold-catalyzed cyclizations, the synthesis of butenolides, and participation in cascade reactions.

Gold catalysts, particularly gold(I) complexes, are known to be excellent soft Lewis acids for the activation of alkynes.[6][7][8] The reaction of enynols with gold catalysts can initiate intramolecular cyclization cascades to produce a variety of carbocyclic and heterocyclic structures.[6][9] For this compound, gold-catalyzed cycloisomerization could potentially lead to the formation of substituted furans, pyrans, or other cyclic ethers, as well as carbocyclic systems.[6]

The general mechanism involves the coordination of the gold catalyst to the alkyne, which triggers a nucleophilic attack from the hydroxyl group or the double bond, leading to the formation of a new ring system.

Experimental Workflow for Gold-Catalyzed Cycloisomerization

Caption: Workflow for a typical gold-catalyzed cycloisomerization reaction.

Butenolides are a class of γ-lactones that are present in numerous natural products and exhibit a wide range of biological activities.[10][11][12] A powerful method for synthesizing highly substituted butenolides involves the gold(I)-catalyzed tandem cyclization and oxidative cleavage of (Z)-enynols.[13] Although the stereochemistry of the double bond in commercially available this compound may not be specified, this pathway represents a potential route to butenolide synthesis.